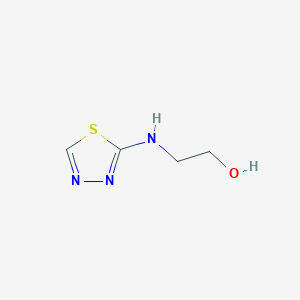
2-Hydroxyethyl thiadiazol-2-yl amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1,3,4-Thiadiazol-2-yl)amino)ethanol is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,3,4-Thiadiazol-2-yl)amino)ethanol typically involves the reaction of 1,3,4-thiadiazole derivatives with ethanolamine. One common method includes the reaction of 2-amino-1,3,4-thiadiazole with ethylene oxide in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of 2-((1,3,4-Thiadiazol-2-yl)amino)ethanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((1,3,4-Thiadiazol-2-yl)amino)ethanol undergoes various chemical reactions, including:
Substitution: The hydroxyl group in the ethanolamine moiety can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Substitution: Various halogenating agents, acylating agents; reactions are conducted under controlled temperatures and inert atmospheres.
Major Products Formed
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-((1,3,4-Thiadiazol-2-yl)amino)ethanol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-thiadiazole: Shares the thiadiazole core structure but lacks the ethanolamine moiety.
5-Phenyl-1,3,4-thiadiazol-2-amine: Contains a phenyl group instead of the ethanolamine moiety.
Uniqueness
2-((1,3,4-Thiadiazol-2-yl)amino)ethanol is unique due to the presence of both the thiadiazole ring and the ethanolamine moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C4H7N3OS |
|---|---|
Molecular Weight |
145.19 g/mol |
IUPAC Name |
2-(1,3,4-thiadiazol-2-ylamino)ethanol |
InChI |
InChI=1S/C4H7N3OS/c8-2-1-5-4-7-6-3-9-4/h3,8H,1-2H2,(H,5,7) |
InChI Key |
CONSCMJEZHAZAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=C(S1)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


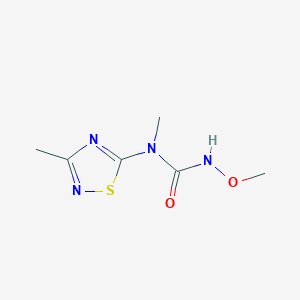
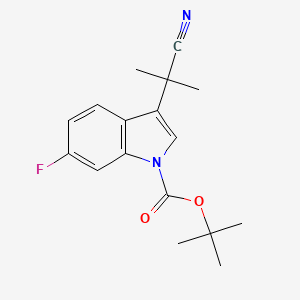
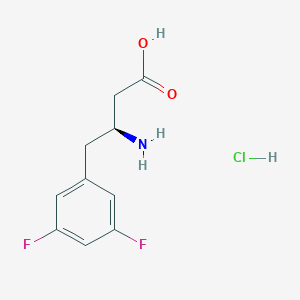

![Imidazo[1,2-a]pyrimidine-5(1h)-thione](/img/structure/B13106584.png)
![N-[4-[[6-amino-9-[(2R,3R,4S,5R)-5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide](/img/structure/B13106605.png)
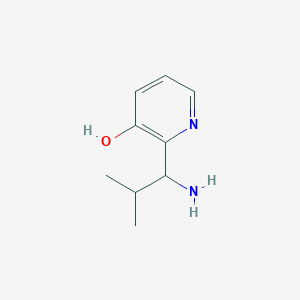
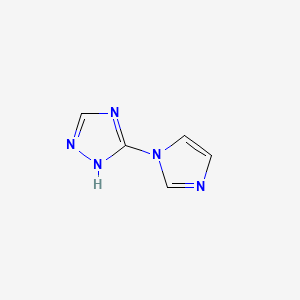
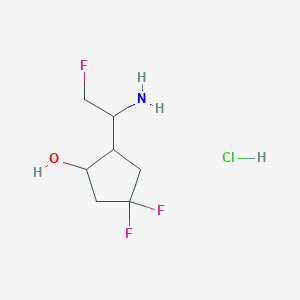

![3-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B13106620.png)
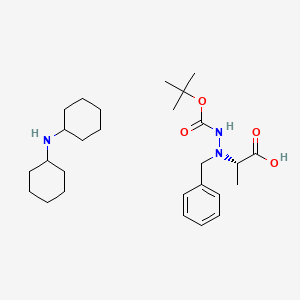
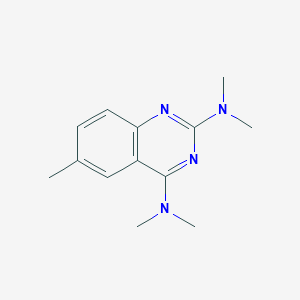
![6,7-Dibromobenzo[d]thiazol-2-amine](/img/structure/B13106654.png)
